5-Benzyl-5-azaspiro[3.5]nonan-8-one
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Overview
Description
5-Benzyl-5-azaspiro[3.5]nonan-8-one is a chemical compound with the molecular formula C15H19NO. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-5-azaspiro[3.5]nonan-8-one typically involves the reaction of benzylamine with cyclohexanone under specific conditions. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the spiro compound. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-5-azaspiro[3.5]nonan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Benzyl-5-azaspiro[3.5]nonan-8-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Benzyl-5-azaspiro[3.5]nonan-8-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-5-azaspiro[3.5]nonan-8-ol: A similar compound with a hydroxyl group instead of a ketone.
5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one: Another spiro compound with an oxygen atom in the ring
Uniqueness
5-Benzyl-5-azaspiro[3.5]nonan-8-one is unique due to its specific spiro structure and the presence of a benzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-benzyl-5-azaspiro[3.5]nonan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-7-10-16(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAHKSWRMSWVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CCN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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